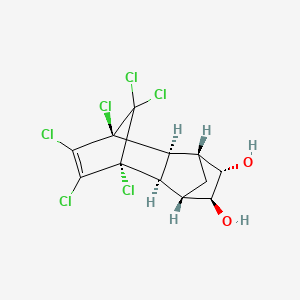

Aldrin-transdiol

Vue d'ensemble

Description

Aldrin-transdiol is a metabolite of aldrin, an organochlorine insecticide. Aldrin and its derivatives, including this compound, have been widely used in agriculture to control soil pests. due to their persistence in the environment and potential toxicity, their use has been restricted in many countries .

Applications De Recherche Scientifique

Aldrin-transdiol has several applications in scientific research:

Environmental Science: It is studied for its role in the degradation pathways of persistent organic pollutants.

Bioremediation: This compound is explored for its potential in bioremediation strategies to clean up contaminated environments.

Mécanisme D'action

Target of Action

Aldrin-transdiol, also known as trans-Aldrindiol, is a metabolite of the insecticide dieldrin . As members of the organochlorine group of insecticides, aldrin and dieldrin are effective at protecting agriculture from insect pests . They have been reported to be highly toxic to humans and other non-target organisms .

Mode of Action

It is known that aldrin and dieldrin, from which this compound is derived, have excitatory and depressant effects on the nervous system . This compound has been shown to potentiate spinal reflex activity and increase spontaneous activity of both the ventral and dorsal roots . These excitatory effects are followed by a strong depressant action on spinal excitability .

Biochemical Pathways

Aldrin degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite . Degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products . This compound is one of the metabolites produced during these degradation processes .

Pharmacokinetics

It is known that aldrin and dieldrin, the parent compounds of this compound, are extremely persistent in the environment due to their chemical stability and lipophilicity . They have a long half-life and low solubility, which contributes to their persistence .

Result of Action

Studies have shown that exposure to aldrin, a parent compound of this compound, can lead to significant increases in relative liver weight and decreases in the survival rate of female rats .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the degradation of aldrin and dieldrin by fungi is faster than that of bacteria . The efficiency of degrading microorganisms, introduced into contaminated sites, depends on many factors such as pH, carbon and nitrogen sources, enzymes, hormones, and light .

Analyse Biochimique

Biochemical Properties

Aldrin-transdiol interacts with various enzymes and proteins. It undergoes microbial degradation through three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite . The degradation of this compound involves several microorganisms, including Pseudomonas fluorescens, Trichoderma viride, Pleurotus ostreatus, and Mucor racemosus .

Cellular Effects

The effects of this compound on cells are significant. When rats were exposed to this compound over a period of time, the relative liver weight increased significantly, and the survival rate of female rats decreased . This indicates that this compound can have a profound impact on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the degradation rate of this compound is very low, indicating its stability and persistence . This suggests that this compound could have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been found to be toxic and can cause adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors during its degradation process . The degradation of this compound can affect metabolic flux and metabolite levels.

Méthodes De Préparation

Aldrin-transdiol can be synthesized through the microbial degradation of aldrin. Specific strains of microorganisms, such as Pseudonocardia spp., have been identified to convert aldrin to this compound . The degradation process involves the addition of aldrin to a microbial culture and incubation under controlled conditions, typically at 25°C in the absence of light .

Analyse Des Réactions Chimiques

Aldrin-transdiol undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form more polar compounds.

Reduction: It can also undergo reduction reactions, although these are less common.

Hydroxylation: Hydroxylation is a significant reaction pathway, leading to the formation of hydroxylated metabolites.

Common reagents used in these reactions include microbial enzymes and specific chemical oxidants. The major products formed from these reactions include dieldrin and various hydroxylated derivatives .

Comparaison Avec Des Composés Similaires

Aldrin-transdiol is similar to other organochlorine insecticides such as dieldrin and heptachlor. it is unique in its specific microbial degradation pathway and its distinct neurotoxic effects . Similar compounds include:

Dieldrin: A metabolite of aldrin with higher toxicity and persistence.

Heptachlor: Another organochlorine insecticide with similar environmental persistence.

Propriétés

IUPAC Name |

(1S,2S,3R,4S,5S,6S,7R,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4+,5-,6-,7-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDBJRTQVHAKR-FLSPZHGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]([C@H]2O)O)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953167 | |

| Record name | trans-Aldrindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3106-29-4 | |

| Record name | rel-(1R,2S,3S,4S,4aR,5R,8S,8aS)-5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalene-2,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldrin-transdiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Aldrindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALDRINDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9AFN5YD9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

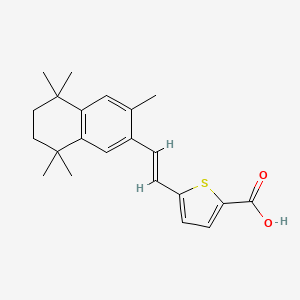

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

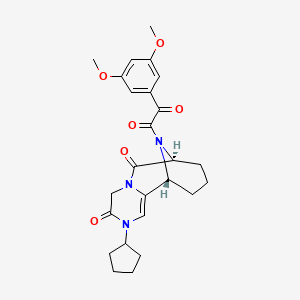

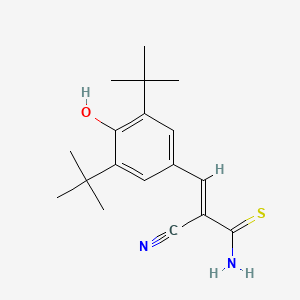

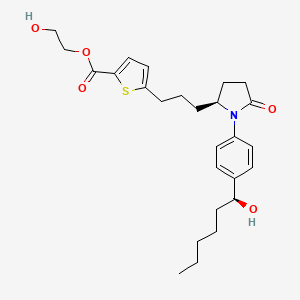

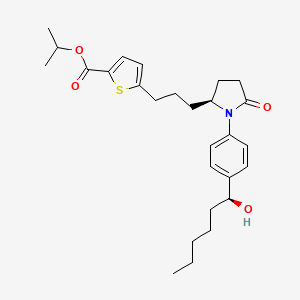

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)